1-(4-(4-Aminophenyl)piperidin-1-yl)propan-1-one
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Overview
Description
1-(4-(4-Aminophenyl)piperidin-1-yl)propan-1-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Aminophenyl)piperidin-1-yl)propan-1-one typically involves the reaction of 4-aminophenyl with piperidin-1-ylpropan-1-one under specific conditions. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Aminophenyl)piperidin-1-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-(4-Aminophenyl)piperidin-1-yl)propan-1-one has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-(4-Aminophenyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or influence cellular signaling pathways. The exact mechanism depends on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(4-(4-Aminophenyl)piperidin-1-yl)propan-1-one include:
- 1-(4-(4-Nitrophenyl)piperazin-1-yl)propan-1-one
- 1-(Piperidin-4-yl)propan-1-one
- 3-(4-Aminopiperidin-1-yl)propan-1-ol
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H20N2O |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
1-[4-(4-aminophenyl)piperidin-1-yl]propan-1-one |
InChI |
InChI=1S/C14H20N2O/c1-2-14(17)16-9-7-12(8-10-16)11-3-5-13(15)6-4-11/h3-6,12H,2,7-10,15H2,1H3 |
InChI Key |
XEKDBTALDCOQJT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCC(CC1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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